molecular formula C25H31I2N B560427 [(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide CAS No. 1414376-85-4

[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide

Cat. No. B560427
M. Wt: 599.339
InChI Key: UHSBTJDUAWBQGE-IUQUCOCYSA-M
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Description

The compound “[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide” is a complex organic molecule. It appears to contain a bicyclic hept-2-ene structure, which is a type of hydrocarbon with a seven-membered ring that includes a double bond . The molecule also contains a quaternary ammonium moiety, which is a nitrogen atom bonded to four substituents and carries a positive charge .


Synthesis Analysis

The synthesis of similar compounds has been performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic hept-2-ene structure and a quaternary ammonium moiety . The 3D structure of similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various methods of synthesizing structurally similar compounds. For instance, Helliwell, Thomas, and Townsend (2002) detailed the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor, which are structurally related to the compound . This synthesis involved halogen-metal exchange and reduction processes (Helliwell, Thomas, & Townsend, 2002).

  • Structural Properties : The crystal structures of certain derivatives have been analyzed to understand their molecular configuration and properties. For example, the study of dimethyl1-dimethylaminomethyl-7,7-dimethylbicyclo[2.2.1]hept-2-enylstannane explored its structure through X-ray crystallography (Helliwell, Thomas, & Townsend, 2002).

Potential Applications

  • Chemical Reactions and Catalysis : The compound and its derivatives have been studied for their role in various chemical reactions. For example, research by Moore et al. (2016) on metal-stabilized carbocations derived from monoterpenes discusses the formation of complexes that include structurally similar bicyclo[3.1.1]hept-2-ene derivatives (Moore et al., 2016). Similarly, research on Au(I)-catalyzed cycloisomerization reactions by Lee, Kang, and Chung (2009) involves compounds with bicyclo[3.2.0]hept-6-en-2-ones, which are related to the compound (Lee, Kang, & Chung, 2009).

  • Pharmaceutical Research : While direct studies on pharmaceutical applications of the specific compound were not found, research in related fields suggests potential exploration in this area. For instance, Hudkins et al. (2015) investigated 3,4-diaza-bicyclo[4.1.0]hept-4-en-2-ones as H3R analogs with potential pharmaceutical applications (Hudkins et al., 2015).

Safety And Hazards

Despite the presence of the quaternary ammonium moiety, similar compounds have shown moderate antimicrobial activity with a MIC of 128 µg/mL on S. aureus and 512 µg/mL on E. coli .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial potential, given the moderate activity observed in similar compounds . Further studies could also explore the impact of the two bulky bicyclic terpene fragments on the compound’s properties .

properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBTJDUAWBQGE-IUQUCOCYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Reactant of Route 2
Reactant of Route 2
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Reactant of Route 3
Reactant of Route 3
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Reactant of Route 4
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Reactant of Route 5
Reactant of Route 5
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide
Reactant of Route 6
Reactant of Route 6
[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide

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